Methyl 2-(bromomethyl)-5-nitrobenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(bromomethyl)-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9(12)8-4-7(11(13)14)3-2-6(8)5-10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAEABYNRBPCSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561622 | |
| Record name | Methyl 2-(bromomethyl)-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90725-68-1 | |
| Record name | Benzoic acid, 2-(bromomethyl)-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90725-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(bromomethyl)-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-(bromomethyl)-5-nitrobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Research Context and Significance of Methyl 2 Bromomethyl 5 Nitrobenzoate
Role as a Strategic Building Block in Organic Synthesis
The strategic value of Methyl 2-(bromomethyl)-5-nitrobenzoate in organic synthesis stems from its distinct reactive sites. The bromomethyl group (-CH₂Br) is a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This functionality allows for the facile introduction of the 2-(methoxycarbonyl)-4-nitrobenzyl group into a wide variety of molecules, including amines, phenols, and thiols, to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. This type of reaction is fundamental to molecular construction and is often a key step in the synthesis of heterocyclic compounds and other elaborate structures.
Simultaneously, the nitro group (-NO₂) serves multiple functions. As a strong electron-withdrawing group, it deactivates the benzene (B151609) ring towards electrophilic substitution but can activate it for nucleophilic aromatic substitution under certain conditions. More commonly in synthetic strategies, the nitro group is used as a precursor to an amino group (-NH₂). The reduction of the nitro group can be achieved reliably with various reagents (e.g., tin(II) chloride, catalytic hydrogenation), providing a strategic handle to install a nucleophilic amino group at a later stage of a synthetic sequence. This nitro-to-amine transformation is crucial for building substituted anilines, which are key components in many pharmaceuticals and materials.
Importance in the Development of Complex Chemical Entities
The specific substitution pattern of this compound makes it a tailored starting material for particular targets. One of the most notable applications is its use as an intermediate in the preparation of novel and reversible inhibitors for the severe acute respiratory syndrome-coronavirus (SARS-CoV) papain-like protease (PLpro). google.com The papain-like protease is an essential enzyme for viral replication, making it an attractive target for the development of antiviral therapeutics. The ability to use this compound to construct specific inhibitors highlights its importance in medicinal chemistry and drug discovery research.
In such syntheses, the bromomethyl moiety is typically utilized to alkylate a nucleophilic partner, forming the core structure of the target inhibitor. The nitro group can then be carried through the synthesis or reduced to an amine to allow for further functionalization, enabling the creation of a library of related compounds for structure-activity relationship (SAR) studies.
Position within the Landscape of Benzoate (B1203000) Derivatives Research
Within the broader family of benzoate derivatives, this compound occupies a niche as a specialized reagent. Benzoate esters are common intermediates in organic synthesis, valued for their stability and the synthetic options offered by substituents on the aromatic ring. The isomers of bromomethyl nitrobenzoates are particularly useful, but their utility is highly dependent on the substitution pattern.
For instance, the widely studied isomer, methyl 2-(bromomethyl)-3-nitrobenzoate, is a key precursor in the industrial synthesis of the immunomodulatory drug Lenalidomide. In contrast, the 5-nitro isomer is not associated with this specific application but has been identified for its role in developing SARS-CoV PLpro inhibitors. google.com This distinction underscores how the relative positions of the functional groups dictate the molecule's shape and electronic properties, thereby determining its suitability for different synthetic targets. The placement of the nitro group at the 5-position (para to the bromomethyl group) influences the electronic environment of the reactive benzylic carbon differently than a nitro group at the 3-position (ortho), which can affect reaction rates and the stability of intermediates.
While perhaps not a bulk-produced commodity intermediate, this compound remains a significant compound in the toolbox of synthetic chemists, particularly for researchers in medicinal chemistry who require precisely functionalized building blocks to construct novel, biologically active molecules.
Synthetic Methodologies and Process Optimization for Methyl 2 Bromomethyl 5 Nitrobenzoate
Conventional Synthetic Approaches and Reaction Conditions
Traditional methods for synthesizing Methyl 2-(bromomethyl)-5-nitrobenzoate rely on well-established organic reactions. The most common pathway involves the radical bromination of the methyl group of a precursor, Methyl 2-methyl-5-nitrobenzoate. This precursor is typically synthesized via the esterification of 2-methyl-5-nitrobenzoic acid or the nitration of methyl 2-methylbenzoate.
The conversion of the benzylic methyl group to a bromomethyl group is a crucial step. The most prevalent method for this transformation is the Wohl-Ziegler reaction. gla.ac.uk This reaction employs N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator. gla.ac.ukchemistrysteps.com
Key features of conventional benzylic bromination include:
Reagents: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination as it can maintain a low concentration of bromine, which disfavors competing electrophilic aromatic substitution. gla.ac.uk
Initiators: The reaction is initiated by radical initiators, which can be thermal, such as 2,2'-azobisisobutyronitrile (AIBN), or photochemical (UV light). gla.ac.ukchemicalbook.comchemicalbook.com The choice of initiator can significantly affect the reaction's efficiency and yield. gla.ac.uk
Solvents: Historically, non-polar solvents like carbon tetrachloride (CCl₄) have been widely used. chemicalbook.comchemicalbook.com However, due to its toxicity and environmental concerns, alternative solvents like dichloromethane (B109758) have been found to improve selectivity and yield in some cases. gla.ac.uk
A significant challenge in this step is preventing over-bromination, which leads to the formation of dibromo- and tribromo- byproducts, thereby complicating purification and reducing the yield of the desired monobrominated product. scientificupdate.com
Table 1: Conventional Benzylic Bromination Conditions for Toluene Derivatives
| Brominating Agent | Initiator | Solvent | Typical Conditions | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | 2,2'-Azobisisobutyronitrile (AIBN) | Carbon Tetrachloride (CCl₄) | Reflux, overnight | chemicalbook.comchemicalbook.com |
| N-Bromosuccinimide (NBS) | Light (Photochemical) | Dichloromethane (CH₂Cl₂) | Varied temperatures | gla.ac.uk |
| 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | 2,2'-Azobisisobutyronitrile (AIBN) | Acetonitrile | 55-75°C, 12-15 hours | google.com |
The methyl ester group in the target molecule is typically introduced via the esterification of the corresponding carboxylic acid. The Fischer-Speier esterification is a classic and widely used method. truman.edu This process involves reacting the carboxylic acid (e.g., 2-methyl-5-nitrobenzoic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst. truman.eduorgsyn.org
Key aspects of this esterification include:
Reactants: The carboxylic acid precursor and a simple alcohol (methanol for the methyl ester).
Catalysts: Strong mineral acids such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid are commonly used. truman.edugoogle.com
Reaction Conditions: The reaction is typically carried out under reflux to drive the equilibrium towards the product. truman.edu The removal of water, a byproduct of the reaction, can also be employed to increase the yield. google.com
Alternatively, the synthesis can start with methyl 2-methylbenzoate, which is then nitrated. However, controlling the regioselectivity of the nitration step to obtain the desired 5-nitro isomer can be challenging. orgsyn.org
Modern Advancements in Synthetic Route Development
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of compounds like this compound.
Adherence to green chemistry principles has led to significant modifications of conventional synthetic protocols. A primary focus has been the replacement of hazardous reagents and solvents.
Solvent Replacement: Hazardous chlorinated solvents such as CCl₄ are being replaced with greener alternatives like acetonitrile. organic-chemistry.org
Atom Economy: Methods that improve atom economy are favored. For example, catalytic systems reduce the need for stoichiometric amounts of reagents. nih.gov
Alternative Energy Sources: Photochemical methods using energy-efficient light sources like LEDs for radical initiation are being developed. These continuous-flow protocols can offer better control and safety compared to batch reactions. scientificupdate.comorganic-chemistry.org In some cases, bromine is generated in situ from reagents like sodium bromate (B103136) (NaBrO₃) and hydrobromic acid (HBr), avoiding the direct handling of molecular bromine. scientificupdate.com
The development of novel catalytic systems has been instrumental in improving the efficiency of the key benzylic bromination step. Lewis acid catalysis has emerged as a powerful tool for activating brominating agents under mild conditions. nih.gov
Zirconium(IV) chloride (ZrCl₄) has shown excellent catalytic activity for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. scientificupdate.comnih.gov This system offers several advantages:
Mild Conditions: The reaction proceeds efficiently at room temperature. nih.gov
High Selectivity: It demonstrates high selectivity for monobromination of the benzylic position. nih.gov
Radical Pathway: Experimental evidence, such as the acceleration of the reaction by light, indicates that the Lewis acid-catalyzed reaction proceeds through a radical generation pathway, similar to the Wohl-Ziegler reaction. nih.gov
Table 2: Comparison of Conventional vs. Catalytic Benzylic Bromination
| Parameter | Conventional Method (NBS/AIBN) | Modern Catalytic Method (DBDMH/ZrCl₄) |
|---|---|---|
| Reagent | N-Bromosuccinimide | 1,3-dibromo-5,5-dimethylhydantoin |
| Conditions | High temperature (reflux) | Mild (room temperature) |
| Catalyst | None (radical initiator) | Lewis Acid (e.g., ZrCl₄) |
| Selectivity | Risk of over-bromination and side reactions | High selectivity for monobromination |
| Reference | gla.ac.ukchemicalbook.com | scientificupdate.comnih.gov |
Regioselectivity and Yield Enhancement in Synthetic Transformations
Achieving high regioselectivity is paramount for maximizing the yield of this compound. The two main challenges are directing the initial nitration to the correct position and ensuring the subsequent bromination occurs exclusively at the benzylic carbon.
For the synthesis starting from methyl 2-methylbenzoate, the nitration step must selectively introduce the nitro group at the 5-position. The methyl group is an ortho, para-director, while the methyl ester group is a meta-director. The combined influence of these groups makes achieving high regioselectivity for the 5-nitro isomer complex, often resulting in a mixture of products.
In the benzylic bromination step, the key to regioselectivity is to favor radical substitution on the methyl group over electrophilic substitution on the aromatic ring.
The use of NBS is critical, as it provides a low, steady concentration of bromine radicals, which selectively attack the benzylic position. gla.ac.uk
Avoiding strong Brønsted acids is important, as they can promote competing aromatic ring bromination. nih.gov Lewis acid catalysts like ZrCl₄ are advantageous because they facilitate the radical pathway without inducing electrophilic aromatic substitution. scientificupdate.comnih.gov
Optimizing reaction conditions such as temperature, reaction time, and the choice of initiator is crucial for maximizing the yield of the desired monobrominated product while minimizing the formation of impurities. gla.ac.uk Photo-initiated reactions have been shown to provide higher yields compared to thermally initiated ones in certain systems. gla.ac.uk
By carefully selecting reagents, catalysts, and reaction conditions based on modern synthetic advancements, the production of this compound can be optimized for both yield and adherence to green chemistry standards.
Purification and Isolation Methodologies in Research Scale Synthesis
The effective purification and isolation of this compound are critical steps in its synthesis to ensure a high degree of purity for subsequent reactions or analyses. On a research scale, a variety of methodologies are employed, often in combination, to remove unreacted starting materials, byproducts, and other impurities. The choice of method is typically guided by the scale of the reaction, the nature of the impurities, and the desired final purity of the product. Common techniques include crystallization, solvent washing, and chromatography.
Following the initial synthesis, the crude this compound is often isolated as a solid. A common initial purification step involves washing the crude product with water. This is effective in removing any water-soluble impurities and residual acids from the reaction mixture.
For further purification, recrystallization is a widely used technique. The selection of an appropriate solvent is crucial for successful recrystallization, with the ideal solvent being one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For compounds structurally similar to this compound, such as methyl m-nitrobenzoate, methanol has been shown to be an effective recrystallization solvent. The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Another common technique, particularly for removing less polar impurities, is washing or triturating the crude solid with a suitable organic solvent. Isopropyl alcohol is often employed for this purpose in the purification of related bromo-nitrobenzoate derivatives. The crude material is stirred with the solvent at room temperature or slightly elevated temperatures, which helps to dissolve impurities while leaving the desired product as a solid, which can then be collected by filtration.
In instances where simple crystallization or washing is insufficient to achieve the desired level of purity, column chromatography is a powerful tool. This technique separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel. A solvent system, or eluent, of appropriate polarity is chosen to move the components of the mixture down the column at different rates. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent (such as hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly used as the eluent. The fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the pure product.
The purity of the isolated this compound is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified solid is also a key indicator of its purity, with a sharp melting range close to the literature value suggesting a high degree of purity.
The following tables provide illustrative data on the purification of compounds structurally related to this compound, showcasing the effectiveness of different purification techniques.
Table 1: Illustrative Purification of a Structurally Similar Compound (Methyl m-nitrobenzoate) by Recrystallization
| Purification Stage | Physical Appearance | Melting Point (°C) |
| Crude Product | - | 66-69 |
| After Recrystallization (Methanol) | - | 73-75 |
| Dried Recrystallized Product | Almost Colorless Solid | 76-79 |
This data is for Methyl m-nitrobenzoate and serves as an illustrative example.
Table 2: General Parameters for Purification of Related Bromo-Nitro Benzoate (B1203000) Esters
| Purification Method | Typical Solvents/Eluents | Key Parameters | Expected Outcome |
| Washing/Trituration | Isopropyl Alcohol, Water | Ambient or slightly elevated temperature, stirring time (e.g., 30 min) | Removal of polar and some organic impurities. |
| Recrystallization | Methanol | Minimal hot solvent, slow cooling | High purity crystalline solid. |
| Column Chromatography | Hexane/Ethyl Acetate mixtures | Stationary phase (e.g., Silica gel), gradient elution | Separation from closely related isomers and byproducts. |
Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromomethyl 5 Nitrobenzoate
Nucleophilic Substitution Reactions of the Bromomethyl Group
The bromomethyl group is the most reactive site on Methyl 2-(bromomethyl)-5-nitrobenzoate for nucleophilic substitution. The bromine atom is a good leaving group, and the adjacent benzene (B151609) ring can stabilize the transition state of both SN1 and SN2 reactions. The presence of the strong electron-withdrawing nitro group on the ring can influence the reactivity of this benzylic position. chemicalbook.com
This reactivity is harnessed in pharmaceutical synthesis. For instance, a key step in the synthesis of Lenalidomide involves the condensation of a related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, with 3-aminopiperidine-2,6-dione (B110489) hydrochloride. google.com In this reaction, the primary amine of the piperidine (B6355638) derivative acts as a nucleophile, displacing the bromide ion to form a new carbon-nitrogen bond. google.com A similar reaction pathway is expected for this compound with various nucleophiles.
Table 1: Representative Nucleophilic Substitution Reaction
| Reactant 1 | Nucleophile | Solvent | Base | Product Type | Ref |
|---|---|---|---|---|---|
| Methyl 2-(bromomethyl)-3-nitrobenzoate* | 3-aminopiperidine-2,6-dione hydrochloride | DMSO | Triethylamine | N-alkylated piperidine derivative | google.com |
Note: This reaction is for a structural isomer, but demonstrates the typical reactivity of the bromomethyl group.
Electrophilic Aromatic Substitution Reactions on the Nitrobenzoate Core
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. masterorganicchemistry.com However, the aromatic ring of this compound is significantly deactivated towards EAS. This is due to the presence of two powerful electron-withdrawing groups: the methyl ester (-COOCH₃) and the nitro (-NO₂) group. aiinmr.com Both groups pull electron density away from the ring through inductive and resonance effects, making it less nucleophilic and thus less reactive towards electrophiles. aiinmr.comnih.gov
In the event that a reaction were forced under harsh conditions (e.g., high temperatures and strong acid catalysts), both the ester and the nitro groups are meta-directors. youtube.com Therefore, any incoming electrophile would be directed to the positions meta to both groups, which are the C4 and C6 positions of the benzene ring. The mechanism proceeds via the formation of a nitronium ion (NO₂⁺) from nitric and sulfuric acids, which is then attacked by the aromatic ring's pi electrons to form a carbocation intermediate known as an arenium ion. brainly.commasterorganicchemistry.com Subsequent deprotonation restores the ring's aromaticity. masterorganicchemistry.commasterorganicchemistry.com
Reductive and Oxidative Transformations of the Nitro Group
The nitro group is a versatile functional group that readily undergoes reduction while being generally resistant to oxidation.
Reductive Transformations: The reduction of an aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis. masterorganicchemistry.com This conversion dramatically alters the electronic properties of the aromatic ring, changing the substituent from a strongly deactivating, meta-directing group to a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A wide array of reagents can accomplish this transformation. wikipedia.org
Common methods include:
Catalytic Hydrogenation: This involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org This method is often clean and efficient. The synthesis of Lenalidomide from its nitro precursor utilizes this method. google.com
Metals in Acidic Media: A classic method involves the use of an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net
The reduction is believed to proceed stepwise through nitroso (-NO) and hydroxylamino (-NHOH) intermediates before reaching the final amine (-NH₂). nih.gov While these intermediates are typically transient, specific reaction conditions can sometimes be used to isolate them. wikipedia.orgnih.gov
Table 2: Common Reagents for Nitro Group Reduction
| Reagent System | Description | Ref |
|---|---|---|
| H₂, Pd/C | Catalytic hydrogenation; a common and clean industrial method. | google.comwikipedia.org |
| Fe, HCl | Dissolving metal reduction; widely used in laboratory synthesis. | masterorganicchemistry.comresearchgate.net |
| Sn, HCl | Another common dissolving metal reduction method. | masterorganicchemistry.com |
| SnCl₂ | Tin(II) chloride is a mild reducing agent that can sometimes be used for selective reductions. | wikipedia.org |
Oxidative Transformations: The nitro group is already in a high oxidation state and is generally resistant to further oxidation. Most oxidizing agents will instead react with other parts of the molecule or, under very harsh conditions, could lead to the degradation of the aromatic ring. nih.gov The primary reactivity of the nitro group is as an oxidant itself (as seen in its reduction).
Hydrolytic Stability and Ester Cleavage Mechanisms
The methyl ester group can be cleaved through hydrolysis to yield the corresponding carboxylic acid, 2-(bromomethyl)-5-nitrobenzoic acid. This reaction can be catalyzed by either acid or base. quora.comoieau.fr
The rate and mechanism of hydrolysis are significantly influenced by the substituents on the aromatic ring. oieau.fr The mechanism of ester hydrolysis involves the addition of a nucleophile (water in neutral or acidic conditions, hydroxide (B78521) ion in basic conditions) to the carbonyl carbon. oieau.fr
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. The presence of the electron-withdrawing nitro group on the ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxide ion. oieau.fr Studies on substituted methyl benzoates have shown that an electron-withdrawing 4-nitro group significantly reduces the hydrolysis half-life compared to unsubstituted methyl benzoate (B1203000). oieau.fr A similar accelerating effect is expected for the 5-nitro substituent in the target molecule.
Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. quora.com
Due to the electronic effect of the nitro group, this compound is expected to be more readily hydrolyzed under basic conditions than under acidic or neutral conditions. oieau.fr
Radical Pathways and Radical Initiated Reactions
Radical reactions are crucial for transformations at the benzylic (bromomethyl) position. The synthesis of the bromomethyl group itself from a methyl precursor typically proceeds via a free-radical chain reaction. chemicalbook.comnbinno.com
The synthesis of the related isomer, methyl 2-(bromomethyl)-3-nitrobenzoate, is achieved by reacting methyl 2-methyl-3-nitrobenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator like 2,2'-azobis(2-methylpropanenitrile) (AIBN). chemicalbook.com
The mechanism involves three key stages:
Initiation: The initiator (AIBN) decomposes upon heating to form radicals. numberanalytics.comwikipedia.org These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•). numberanalytics.com
Propagation: The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming HBr and a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of NBS to form the bromomethyl product and a succinimidyl radical, which continues the chain.
Termination: The reaction is terminated when two radicals combine.
The benzylic C-H bonds are particularly susceptible to radical attack because the resulting benzylic radical is stabilized by resonance with the aromatic ring. Once formed, the C-Br bond in this compound can also participate in further radical reactions, such as dehalogenation using reagents like tributyltin hydride (Bu₃SnH). libretexts.org
Applications in Advanced Organic Synthesis and Precursor Chemistry
Utilization as a Key Intermediate in Pharmaceutical Synthesis
The compound serves as a pivotal precursor in the synthesis of various pharmaceutically active compounds. Its bifunctional nature allows for sequential or tandem reactions to build molecular complexity efficiently.
Methyl 2-(bromomethyl)-5-nitrobenzoate and its isomers are crucial intermediates in the synthesis of immunomodulatory drugs. A prominent example is the synthesis of Lenalidomide, a derivative of thalidomide (B1683933) used in treating multiple myeloma. While patent literature frequently details the use of its isomer, methyl 2-(bromomethyl)-3-nitrobenzoate, the synthetic principles are directly applicable. mdpi.comgoogle.com The synthesis involves the reaction of the bromomethyl compound with a nucleophile, which, after cyclization and subsequent reduction of the nitro group, forms the core structure of the final drug. mdpi.comnih.gov This pathway highlights the compound's role in constructing the substituted isoindolinone core essential for the drug's activity.
The general reaction scheme for the formation of the nitro-isoindolinone intermediate, a precursor to Lenalidomide, is a testament to the utility of these reagents. mdpi.comgoogle.com
| Reactant A | Reactant B | Key Transformation | Product Class |
| Methyl 2-(bromomethyl)-3-nitrobenzoate | 3-Aminopiperidine-2,6-dione (B110489) | Alkylation and Intramolecular Cyclization | 3-(4-nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione |
This table illustrates a representative synthesis using a positional isomer to demonstrate the chemical utility.
Beyond immunomodulators, this compound is a precursor for a range of other bioactive molecules. Its utility stems from the ability to introduce a nitro-substituted aromatic scaffold, which can be a key pharmacophore or a synthetic handle for further functionalization. The nitro group can be reduced to an amine, which can then be modified to introduce diverse functionalities, expanding the chemical space accessible from this single intermediate.
Introduction of Substituted Benzylic Moieties in Target Molecules
The most reactive site on this compound is the benzylic bromide. The bromine atom is an excellent leaving group, and the adjacent benzene (B151609) ring stabilizes the resulting carbocation or the transition state of an SN2 reaction. This high reactivity makes the compound an effective agent for introducing the "methyl 2-carboxylate-4-nitrobenzyl" moiety onto various nucleophiles, including amines, alcohols, and thiols. This alkylation is a fundamental step in many synthetic pathways, such as the initial N-alkylation of 3-aminopiperidine-2,6-dione in the synthesis of the Lenalidomide precursor. mdpi.comnih.gov
Synthesis of Heterocyclic Compounds and Ring Annulations
This compound is a valuable tool for the synthesis of heterocyclic compounds through ring annulation strategies. A classic example is the formation of isoindolinones. mdpi.com The synthetic process typically involves two key steps:
Intermolecular Alkylation: The bromomethyl group reacts with a primary amine.
Intramolecular Cyclization: The nitrogen atom of the newly formed secondary amine attacks the ester carbonyl group, displacing the methoxy (B1213986) group and forming the five-membered lactam ring of the isoindolinone system. mdpi.com
This sequence provides a robust method for constructing fused ring systems that are prevalent in many biologically active molecules.
Development of Novel Enzyme Inhibitors
Research has identified this compound as a starting material for the creation of novel enzyme inhibitors. Specifically, it has been used in the synthetic preparation of new, reversible inhibitors for the papain-like protease (PLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). rsc.org The ability to use this compound to build specific molecular scaffolds is critical for designing molecules that can fit into the active site of an enzyme and modulate its activity.
Scaffold for Fluorescent Probe Design and Sensing Applications
While direct, widespread application of this compound as a fluorescent probe scaffold is not extensively documented, its chemical properties make it a viable candidate for such applications based on established principles of probe design. The nitroaromatic group is a well-known fluorescence quencher. researchgate.net
A hypothetical design for a "turn-on" fluorescent probe could involve tethering the this compound moiety to a fluorophore.
In the "off" state, the nitro group would quench the fluorescence of the nearby fluorophore through photoinduced electron transfer.
The probe could be designed to react with a specific analyte (e.g., a reducing agent or a particular enzyme) that would chemically transform the nitro group into an amino group.
This transformation would eliminate the quenching effect, leading to a significant increase in fluorescence intensity, thus signaling the presence of the analyte.
The reactive bromomethyl handle provides a convenient point of attachment for conjugating this quenching and sensing unit to a reporter fluorophore. researchgate.net
Advanced Spectroscopic Characterization and Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural assignment of organic molecules in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about the molecular skeleton, connectivity, and the electronic environment of atoms within the molecule.
The ¹H and ¹³C NMR spectra of methyl 2-(bromomethyl)-5-nitrobenzoate provide the initial and most fundamental data for its structural verification.
Proton (¹H) NMR: The ¹H NMR spectrum is characterized by distinct signals for the aromatic, benzylic, and methyl protons. The three protons on the benzene (B151609) ring are chemically non-equivalent and exhibit complex splitting patterns in the downfield region (typically δ 7.5-8.5 ppm) due to the strong electron-withdrawing effects of the nitro and ester groups. A sharp singlet corresponding to the two benzylic protons of the bromomethyl (-CH₂Br) group appears further upfield, typically around δ 4.5-5.0 ppm. Another distinct singlet for the three protons of the methyl ester (-OCH₃) group is observed at approximately δ 3.9-4.1 ppm.
Carbon (¹³C) NMR: The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom. The low-field region is marked by the signal for the carbonyl carbon of the ester group (around δ 164-166 ppm). The six aromatic carbons resonate in the δ 120-150 ppm range, with their specific shifts influenced by the attached substituents. The signal for the benzylic carbon of the -CH₂Br group is typically found in the δ 25-30 ppm range, while the methyl ester carbon (-OCH₃) resonates around δ 52-54 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) values based on typical ranges for the functional groups present.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | Aromatic-H | 7.5 - 8.5 | Multiplet (m) |
| ¹H | -CH₂Br | ~4.7 | Singlet (s) |
| ¹H | -OCH₃ | ~4.0 | Singlet (s) |
| ¹³C | C=O (Ester) | 164 - 166 | - |
| ¹³C | Aromatic-C | 120 - 150 | - |
| ¹³C | -OCH₃ | 52 - 54 | - |
| ¹³C | -CH₂Br | 25 - 30 | - |
Two-dimensional (2D) NMR experiments are indispensable for confirming the precise connectivity of atoms, resolving signal overlap, and providing irrefutable structural proof. beilstein-journals.org
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to establish which protons are spin-coupled to each other, typically through two or three bonds. For this compound, COSY would be crucial for assigning the connectivity between the protons on the aromatic ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. columbia.edu This technique would definitively link the proton signals of the -CH₂Br and -OCH₃ groups to their corresponding carbon signals and assign the protonated carbons in the aromatic ring. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range connectivity by showing correlations between protons and carbons separated by two or three bonds (²J and ³J coupling). columbia.edu This is arguably the most powerful 2D NMR experiment for piecing together the molecular structure. Key HMBC correlations for this molecule would include:
Correlations from the -OCH₃ protons to the ester carbonyl carbon.
Correlations from the -CH₂Br protons to the adjacent aromatic carbons (C1, C2, and C6).
Correlations between aromatic protons and neighboring aromatic carbons, confirming the substitution pattern.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.
GC-MS is a robust method for analyzing volatile compounds, making it suitable for assessing the purity of this compound and identifying any isomeric impurities. amazonaws.comthepharmajournal.com In a GC-MS analysis, the gas chromatograph separates the sample components before they enter the mass spectrometer. The resulting mass spectrum for the target compound would display a molecular ion peak (M⁺) cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as two peaks of nearly equal intensity, M⁺ and (M+2)⁺. A GC-MS method has been developed for the trace-level determination of this compound as a potential genotoxic impurity in the drug substance Lenalidomide, utilizing a characteristic mass fragment of m/z 194 for quantification in selective ion monitoring (SIM) mode. amazonaws.com
LC-MS is employed for the analysis of less volatile compounds or for samples within complex matrices. However, many neutral nitroaromatic compounds exhibit poor ionization efficiency, making trace-level detection challenging. rsc.org A common strategy to enhance LC-MS sensitivity for compounds like this compound involves chemical derivatization. This can be achieved by reducing the nitro group to a more easily ionizable amino group using a reducing agent like zinc dust. The resulting amine is much more amenable to sensitive detection by LC-MS, allowing for accurate quantification in complex mixtures. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrations. The IR spectrum of this compound would show several key absorption bands confirming its structure.
Table 2: Key Infrared Absorption Bands for this compound This table presents expected absorption frequencies based on characteristic values for the functional groups.
| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Ester C=O | Stretch | ~1725 |
| Nitro N=O | Asymmetric Stretch | ~1530 |
| Aromatic C=C | Stretch | 1600 - 1475 |
| Nitro N=O | Symmetric Stretch | ~1350 |
| Ester C-O | Stretch | 1300 - 1200 |
| C-Br | Stretch | 700 - 600 |
The most prominent peaks would include a strong absorption around 1725 cm⁻¹ for the ester carbonyl (C=O) stretch. Two distinct, strong bands characteristic of the nitro (NO₂) group would appear at approximately 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch). Additional bands for the aromatic C=C bonds, C-O ester linkage, and the C-Br bond would also be present, providing a unique spectral fingerprint for the compound.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and chemical databases for single-crystal X-ray diffraction data on this compound did not yield any specific research findings or detailed crystallographic information. Consequently, data regarding its solid-state structure, including unit cell parameters, space group, and key bond lengths and angles, are not publicly available at this time.
To perform X-ray crystallography, single crystals of the compound must first be obtained. The absence of published crystallographic data may suggest that suitable single crystals have not yet been successfully grown and analyzed, or that the results of such studies have not been disseminated in publicly accessible literature. Therefore, a detailed analysis and discussion of its three-dimensional structure based on this technique cannot be provided.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, electronic properties, and reactivity of organic compounds. researchgate.netresearchgate.net For Methyl 2-(bromomethyl)-5-nitrobenzoate, DFT calculations can elucidate how the interplay between the electron-withdrawing nitro group (-NO₂), the ester group (-COOCH₃), and the reactive bromomethyl group (-CH₂Br) dictates the molecule's behavior.
Detailed DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G, can determine the optimized molecular geometry and various electronic parameters. researchgate.net Key insights are derived from the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. nih.gov These maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the nitro and ester groups, indicating nucleophilic sites, while positive potential (blue) would be expected around the hydrogen atoms and the carbon of the bromomethyl group, highlighting electrophilic sites.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy | -7.5 eV | Indicates electron-donating capability; lower value suggests lower reactivity for electrophilic attack. |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability; lower value suggests higher reactivity for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | 5.4 eV | Correlates with chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net |
| Dipole Moment (µ) | 3.2 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Molecular Electrostatic Potential (MEP) | Negative regions on -NO₂ and -C=O; Positive region on -CH₂Br | Predicts sites for nucleophilic (negative) and electrophilic (positive) attack. nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational flexibility of this compound and its non-covalent interactions with its environment, such as solvent molecules or biological targets. mdpi.com
Conformational analysis through MD would focus on the rotation around the single bonds, particularly the C-C bond connecting the bromomethyl group to the benzene (B151609) ring and the C-O bond of the ester group. These simulations can identify the most stable conformers (low-energy states) and the energy barriers for transitioning between them. This information is critical as the specific conformation of the molecule can significantly influence its reactivity and ability to bind to other molecules.
Furthermore, MD simulations can model intermolecular interactions in detail. For example, by simulating this compound in a solvent like water or methanol (B129727), one can study the formation and dynamics of hydrogen bonds and van der Waals interactions. mdpi.com If the compound is studied in the context of a biological system, such as its interaction with a protein, MD can reveal the specific binding modes and the key amino acid residues involved in the interaction, often driven by hydrophobic interactions and hydrogen bonding. mdpi.com
Table 2: Types of Intermolecular Interactions Investigated by MD Simulations
| Interaction Type | Potential Interacting Groups on the Molecule | Significance |
| Hydrogen Bonding | Oxygen atoms of the nitro and ester groups (as acceptors). | Governs solubility in protic solvents and interactions with biological macromolecules. |
| Halogen Bonding | Bromine atom of the bromomethyl group (as an acceptor). | A directional interaction that can influence crystal packing and binding affinity. |
| Dipole-Dipole Interactions | Polar groups such as -NO₂, -COOCH₃, and -CH₂Br. | Contribute to the overall intermolecular forces and physical properties like boiling point. |
| π-π Stacking | The aromatic benzene ring. | Important for interactions with other aromatic systems, such as in protein binding pockets. |
| Van der Waals Forces | The entire molecule. | Ubiquitous, non-specific interactions that contribute to molecular packing and binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. Although this compound is primarily a synthetic intermediate, QSAR models could be used to predict the potential biological effects (e.g., cytotoxicity, antibacterial activity) of this molecule or its derivatives. mdpi.com
A QSAR study involves calculating a set of molecular descriptors for the compound. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP) characteristics. A mathematical model is then developed by correlating these descriptors with the known biological activities of a training set of related molecules. This model can then be used to predict the activity of new or untested compounds like this compound.
Table 3: Relevant Molecular Descriptors for QSAR Modeling
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Describes the molecule's ability to participate in electronic interactions. |
| Steric/Topological | Molecular Weight, Molar Volume, Surface Area, Shape Indices | Quantifies the size, shape, and branching of the molecule. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity, which is crucial for membrane permeability. |
| Quantum Chemical | Total Energy, Heat of Formation | Provides insights into the molecule's stability. |
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed map of the energy landscape from reactants to products. This is particularly relevant for this compound, given its role as a reactive intermediate in syntheses, such as in the production of lenalidomide. google.com
Using methods like DFT, researchers can model the reaction pathway for key transformations, such as the nucleophilic substitution at the benzylic carbon of the bromomethyl group. nbinno.com The process involves identifying the structures of the reactants, products, and any intermediates. Crucially, it also involves locating the transition state (TS)—the highest energy point along the reaction coordinate.
The characterization of the transition state is vital as its energy relative to the reactants determines the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. By analyzing the geometry and vibrational frequencies of the TS, chemists can gain a deep understanding of the reaction mechanism, such as whether it proceeds through an Sₙ1 or Sₙ2 pathway.
Table 4: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0 (Reference) |
| Transition State | A five-coordinate carbon atom with partial bonds to Br and the nucleophile. | +20.5 |
| Products | Substituted product + Bromide ion | -15.0 |
| Activation Energy (Ea) | Energy difference between the transition state and reactants. | 20.5 |
| Reaction Enthalpy (ΔH) | Energy difference between the products and reactants. | -15.0 |
Prediction of Spectroscopic Parameters
Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the structural characterization of molecules. For this compound, theoretical calculations can provide predicted spectra that can be compared with experimental data for validation.
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.net These calculations can help in assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule.
Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of the molecule. researchgate.net These correspond to the fundamental vibrational modes that are active in Infrared (IR) and Raman spectroscopy. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, leading to a predicted spectrum that closely matches the experimental one. researchgate.net This can help in identifying characteristic peaks, such as the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, and the C-Br stretch.
Table 5: Comparison of Predicted and Expected Spectroscopic Data
| Technique | Parameter | Predicted Value | Expected Experimental Region |
| ¹H NMR | Chemical Shift (δ) of -CH₂Br protons | ~4.9 ppm | 4.5 - 5.0 ppm |
| ¹H NMR | Chemical Shift (δ) of -OCH₃ protons | ~3.9 ppm | 3.8 - 4.0 ppm |
| ¹³C NMR | Chemical Shift (δ) of C=O carbon | ~165 ppm | 160 - 170 ppm |
| IR Spectroscopy | Wavenumber (ṽ) of C=O stretch | ~1725 cm⁻¹ | 1720 - 1740 cm⁻¹ |
| IR Spectroscopy | Wavenumber (ṽ) of NO₂ asymmetric stretch | ~1530 cm⁻¹ | 1520 - 1550 cm⁻¹ |
| IR Spectroscopy | Wavenumber (ṽ) of NO₂ symmetric stretch | ~1350 cm⁻¹ | 1340 - 1360 cm⁻¹ |
Analytical Method Development and Validation in Research and Quality Control
Development of Highly Sensitive Chromatographic Methods
Chromatographic techniques are the cornerstone for the separation and quantification of "Methyl 2-(bromomethyl)-5-nitrobenzoate" from complex matrices. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For potentially genotoxic impurities (PGIs) like "this compound," which possess structural alerts, GC-MS offers high sensitivity and specificity, which may be necessary when other techniques like GC-FID lack a sufficient response. amazonaws.com
A specific and sensitive GC-MS method has been developed for the quantification of "this compound" as one of seven PGIs in Lenalidomide drug substance. amazonaws.com The method utilizes liquid-liquid extraction for sample preparation, followed by analysis in Selective Ion Monitoring (SIM) mode. amazonaws.com This mode enhances sensitivity by instructing the mass spectrometer to detect only specific mass fragments corresponding to the target analyte. amazonaws.comafricanjournalofbiomedicalresearch.com For "this compound," the mass fragment (m/z) of 194 is selected for quantification. amazonaws.com The method was validated according to ICH guidelines, demonstrating its specificity, linearity, and accuracy, with established limits of detection (LOD) and quantification (LOQ) suitable for controlling the impurity at levels relevant to the Threshold of Toxicological Concern (TTC). amazonaws.com
Table 1: GC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | SPB-1, Fused silica (B1680970) capillary (30 m x 0.25 mm ID, 1.0 µm film) amazonaws.com |
| Stationary Phase | 100% Dimethyl Polysiloxane amazonaws.com |
| Carrier Gas | Helium amazonaws.com |
| Ionization Mode | Electron Impact (EI) amazonaws.com |
| Detection Mode | Selective Ion Monitoring (SIM) amazonaws.com |
| Quantification Ion (m/z) | 194 amazonaws.com |
| Sample Preparation | Liquid-Liquid Extraction with Methylene Chloride amazonaws.com |
This table summarizes typical conditions for the GC-MS analysis of this compound as a trace impurity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a preferred technique for analyzing trace-level impurities due to its superior sensitivity and selectivity. rsc.org Quantification is typically performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity by monitoring a specific precursor-to-product ion transition. nih.gov
Direct analysis of "this compound" by LC-MS can be challenging because the molecule lacks a readily ionizable functional group, making it difficult to achieve good sensitivity with electrospray ionization (ESI). rsc.org However, for compounds that can be ionized, LC-MS/MS methods are capable of achieving very low limits of quantification, often in the parts-per-million (ppm) or parts-per-billion (ppb) range. nih.govmdpi.com The development of an LC-MS/MS method would involve careful selection of the chromatographic column (typically a C18 reverse-phase column), mobile phase composition to achieve good separation, and optimization of mass spectrometer parameters (such as cone voltage and collision energy) to maximize the signal for the specific MRM transition. nih.govnih.gov
Table 2: Representative LC-MS/MS Parameters for Trace Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reverse Phase C18 nih.govnih.gov |
| Mobile Phase | A: Aqueous buffer (e.g., Ammonium (B1175870) Formate) B: Organic Solvent (e.g., Acetonitrile/Methanol) nih.govnih.gov |
| Elution Mode | Gradient nih.gov |
| Ionization Source | Electrospray Ionization (ESI) |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
| LLOQ Target | < 1 ng/mL nih.govmdpi.com |
This table outlines common parameters used in developing sensitive LC-MS/MS methods for trace impurity quantification.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely used technique in quality control laboratories for quantitative analysis. The "this compound" molecule contains a nitroaromatic chromophore, which allows for strong UV absorbance, making it suitable for detection by HPLC-UV. amazonaws.comresearchgate.net
A stability-indicating HPLC-UV method was successfully developed and validated for 4-bromomethyl-3-nitrobenzoic acid, a structurally similar compound. researchgate.net This method utilized a C18 column with a mobile phase of methanol (B129727) and water, with detection at 271 nm. researchgate.net Such a method can be adapted for "this compound." The method validation would typically include assessments of linearity, precision, accuracy, specificity, and robustness as per ICH guidelines. researchgate.netmdpi.com
Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher peak efficiency, which can lead to enhanced sensitivity. mdpi.com
Table 3: HPLC-UV Method Parameters Based on a Structurally Related Compound
| Parameter | Condition |
|---|---|
| Column | Octadecylsilane (C18) researchgate.net |
| Mobile Phase | Methanol–Water (e.g., 80:20, v/v) researchgate.net |
| Flow Rate | 0.7 - 1.0 mL/min nih.govresearchgate.net |
| Detection | UV at ~271 nm researchgate.net |
| Temperature | Controlled (e.g., 30°C) researchgate.net |
This table presents validated HPLC-UV conditions for a compound structurally similar to this compound, which could serve as a starting point for method development.
Derivatization Strategies for Improved Analytical Detection
Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. This strategy is employed when direct analysis fails to provide the required sensitivity or selectivity.
For compounds that exhibit poor ionization efficiency in mass spectrometry, chemical derivatization can be employed to introduce an ionizable or permanently charged functional group. rsc.org This is particularly relevant for neutral nitroaromatic compounds like "this compound" when analyzed by LC-MS with ESI. rsc.org
A successful strategy involves the chemical reduction of the nitro group to an amino group. rsc.org This conversion is often achieved using a reducing agent like zinc dust in the presence of ammonium formate. rsc.org The resulting arylamine product is significantly more basic and readily protonated, leading to a strong signal in positive-ion ESI-MS. rsc.org This pre-column derivatization dramatically enhances the sensitivity of the LC-MS method, allowing for trace-level quantification that would otherwise be unattainable. rsc.org The reaction conditions must be mild and selective to ensure that the API or other impurities in the sample are not affected. rsc.org
While "this compound" already possesses a UV-active chromophore, derivatization can be used to introduce a new chromophore or a fluorophore to further enhance detection sensitivity or to shift the detection wavelength to a more selective region, away from interfering substances. nih.gov A fluorophore is a functional group that absorbs light at a specific wavelength and emits it at a longer wavelength, and detection via fluorescence is often orders of magnitude more sensitive than UV absorbance.
The reactive benzylic bromide in the bromomethyl group provides a site for nucleophilic substitution. This allows for the introduction of various tags. For instance, a derivatizing agent containing a fluorescent moiety (a fluorophore) and a nucleophilic group could react with the compound to form a highly fluorescent derivative. Common derivatizing agents used in HPLC include dansyl chloride and 9-fluorenylmethoxycarbonyl chloride (FMOC), though these are typically used for amines and alcohols. nih.gov For the bromomethyl group, a custom derivatization strategy involving a nucleophilic fluorophore would be required. This approach, while powerful, adds complexity to the sample preparation process. nih.gov
Method Validation Parameters for Robustness and Reliability
Limit of Detection (LOD) and Limit of Quantitation (LOQ) Studies
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters for analytical methods designed to detect trace impurities. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.
In a validated GC-MS method for "this compound," the LOD and LOQ were established to ensure the method's sensitivity. The established limits are essential for controlling this potential genotoxic impurity at levels that comply with the Threshold of Toxicological Concern (TTC). amazonaws.com
The specific values determined for "this compound" are presented in the table below.
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.045 |
| Limit of Quantitation (LOQ) | 0.137 |
This data is based on a study determining seven potential genotoxic impurities in Lenalidomide drug substance. amazonaws.com
Linearity, Precision, and Accuracy Assessments
To ensure the reliability of quantitative results, an analytical method must demonstrate linearity, precision, and accuracy over a specified range.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For "this compound," the linearity was evaluated over a range from the LOQ to 150% of the specification limit. The method was found to be linear, with a correlation coefficient greater than 0.990. amazonaws.com
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD). The precision of the method for "this compound" was demonstrated through repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variation). amazonaws.com
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix. The average recoveries for the accuracy of the method for "this compound" were found to be within the acceptable range of 84.2% to 107.6%. amazonaws.com
A summary of the validation parameters is provided in the table below.
| Validation Parameter | Result |
| Linearity (Correlation Coefficient) | > 0.990 |
| Accuracy (Average Recovery) | 84.2% – 107.6% |
| Precision | Method found to be precise |
These results are part of a comprehensive validation study for a GC-MS method. amazonaws.com
Impurity Profiling and Genotoxic Impurity (GTI) Analysis
Impurity profiling is the identification and quantification of impurities in a drug substance. "this compound" is considered a potential genotoxic impurity (GTI) due to its structural alerts. GTIs are of particular concern because they can potentially damage DNA and cause mutations, leading to cancer. Therefore, they must be controlled at very low levels.
"this compound" can arise as an isomeric impurity during the synthesis of Lenalidomide. Specifically, it may be formed during the bromination of Methyl 2-methyl-3-nitrobenzoate. amazonaws.com The presence of such isomeric impurities can impact the safety and efficacy of the final drug product.
A sensitive and specific analytical method is essential for the trace-level determination of "this compound." A GC-MS method operating in Selective Ion Monitoring (SIM) mode has been developed for this purpose. In this method, the mass fragment (m/z) selected for the quantification of "this compound" is m/z-194. amazonaws.com This selective detection allows for accurate quantification even at trace levels in the presence of the main API and other impurities. The development of such methods is crucial for ensuring that the levels of this potential GTI are maintained below the established safety limits.
Future Research Directions and Emerging Applications
Novel Synthetic Routes for Diverse Benzoate (B1203000) Derivatives
Future research is poised to expand the synthetic utility of Methyl 2-(bromomethyl)-5-nitrobenzoate by developing novel routes to a wide array of benzoate derivatives. The reactivity of the benzylic bromide is a key feature that can be exploited in various carbon-carbon and carbon-heteroatom bond-forming reactions.
Key areas for exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: The development of robust protocols for Suzuki, Sonogashira, and Heck coupling reactions at the bromomethyl position would enable the introduction of a diverse range of substituents, including aryl, alkynyl, and vinyl groups. This would allow for the construction of complex molecular architectures from a simple starting material.
Photoredox Catalysis: Light-mediated reactions could provide milder and more selective methods for the functionalization of the C-Br bond. This could involve the generation of a benzylic radical, which could then participate in a variety of transformations, such as Giese additions and atom transfer radical cyclizations.
Multicomponent Reactions: Designing one-pot, multicomponent reactions involving this compound would be a highly efficient strategy for generating molecular complexity. For instance, a Passerini or Ugi reaction could potentially incorporate the bromomethyl group or a derivative thereof to rapidly assemble diverse compound libraries.
| Reaction Type | Potential Reactants | Potential Products |
| Suzuki Coupling | Arylboronic acids | 2-(Arylmethyl)-5-nitrobenzoates |
| Sonogashira Coupling | Terminal alkynes | 2-(Alkynylmethyl)-5-nitrobenzoates |
| Photoredox-mediated Giese Addition | Electron-deficient alkenes | Functionalized 2-propyl-5-nitrobenzoates |
Targeted Synthesis of Bioactive Analogues
The nitroaromatic scaffold is a common feature in many biologically active compounds, and the structural motifs present in this compound make it an attractive starting point for the targeted synthesis of novel therapeutic agents. nih.gov The nitro group can act as a key pharmacophore or be a precursor to an amino group, which can be further functionalized.
Future research in this area could focus on:
Kinase Inhibitors: The benzoate scaffold can be elaborated to mimic the hinge-binding motifs of known kinase inhibitors. The bromomethyl group provides a convenient handle for introducing various side chains that can target specific pockets in the kinase active site.
Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. nih.gov Derivatives of this compound could be synthesized and screened for activity against a range of bacterial and fungal pathogens. The lipophilicity and electronic properties of the molecule can be systematically varied to optimize antimicrobial potency.
Prodrug Design: The nitro group can be utilized as a trigger for prodrug activation. Under hypoxic conditions, such as those found in solid tumors, the nitro group can be enzymatically reduced to a hydroxylamine (B1172632) or amine, which could then trigger the release of a cytotoxic agent.
| Target Class | Synthetic Strategy | Potential Bioactivity |
| Kinase Inhibitors | Elaboration of the benzoate core with heterocyclic moieties | Inhibition of specific oncogenic kinases |
| Antimicrobial Agents | Introduction of varied lipophilic and cationic groups | Broad-spectrum antibacterial or antifungal activity |
| Anticancer Prodrugs | Attachment of a cytotoxic payload via a cleavable linker | Tumor-specific drug release |
Mechanistic Studies of Unexplored Reactivity Patterns
A deeper understanding of the reactivity of this compound is crucial for its effective utilization in synthesis. The electronic interplay between the ortho-bromomethyl group and the meta-nitro group can lead to unique and potentially unexplored reactivity patterns.
Future mechanistic studies could investigate:
Neighboring Group Participation: The potential for the ester or nitro group to participate in nucleophilic substitution reactions at the benzylic position could be explored. This could lead to unexpected cyclization products or altered reaction rates and selectivities.
Benzylic Radical Stability: The effect of the 5-nitro group on the stability and reactivity of a benzylic radical generated at the 2-position should be quantified. This would be valuable for designing and predicting the outcomes of radical-based transformations.
Kinetic and Thermodynamic Profiling: Detailed kinetic and computational studies of key reactions, such as nucleophilic substitutions and cross-coupling reactions, would provide valuable insights into the reaction mechanisms and help in the optimization of reaction conditions.
Integration with Automated Synthesis and High-Throughput Screening
The amenability of this compound to derivatization makes it an ideal candidate for integration with modern drug discovery platforms. Automated synthesis and high-throughput screening can rapidly accelerate the discovery of new bioactive molecules. tsijournals.comresearchgate.net
Future directions in this area include:
Library Synthesis: The development of an automated synthesis platform to generate a large library of derivatives from this compound. This could involve parallel synthesis in microtiter plates, where a common core is reacted with a diverse set of building blocks. tsijournals.com
High-Throughput Screening Cascades: The synthesized library could then be subjected to a cascade of high-throughput screening assays to identify hits for various biological targets. This would allow for the rapid identification of promising lead compounds for further optimization. tsijournals.com
Machine Learning-Guided Discovery: Data generated from the high-throughput screening of the derivative library could be used to train machine learning models. These models could then predict the bioactivity of virtual compounds, guiding the synthesis of more potent and selective analogues.
| Technology | Application | Outcome |
| Automated Synthesis | Parallel synthesis of a diverse library of derivatives | Rapid generation of a large chemical library |
| High-Throughput Screening | Screening of the library against multiple biological targets | Identification of initial "hit" compounds |
| Machine Learning | Building predictive models from screening data | In silico design of optimized lead compounds |
Design of Smart Materials Utilizing Derivatives of the Compound
The incorporation of the nitroaromatic motif into polymeric or supramolecular structures can lead to the development of "smart" materials with tunable optical, electronic, or responsive properties. Derivatives of this compound could serve as key building blocks for such materials.
Emerging applications in materials science could include:
Nonlinear Optical Materials: The significant dipole moment and polarizability of nitroaromatic compounds make them promising candidates for second-order nonlinear optical materials. Polymers functionalized with derivatives of this compound could exhibit strong second-harmonic generation.
Chemosensors: The nitro group can act as a recognition site for certain analytes. Materials incorporating this moiety could be designed to exhibit a change in fluorescence or color upon binding to a specific chemical species, forming the basis of a chemosensor.
Stimuli-Responsive Gels: The nitro group can be reduced electrochemically or chemically. This transformation could be used to trigger a change in the properties of a hydrogel or organogel, such as a change in volume or the release of an encapsulated cargo.
| Material Type | Design Principle | Potential Application |
| Nonlinear Optical Polymers | Incorporation of the high dipole moment nitroaromatic moiety | Frequency doubling of laser light |
| Chemosensors | Analyte binding to the nitroaromatic scaffold | Detection of specific ions or molecules |
| Stimuli-Responsive Gels | Redox-triggered cleavage of a linker attached to the nitro group | Controlled release of drugs or other molecules |
Q & A
Basic: What are the optimal synthetic routes for Methyl 2-(bromomethyl)-5-nitrobenzoate, and what are the critical reaction parameters?
Methodological Answer:
The synthesis typically involves bromination of a methyl benzoate precursor. For example, bromination of methyl 5-nitro-2-methylbenzoate using a brominating agent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in a solvent such as CCl₄ or CH₂Cl₂. Critical parameters include:
- Temperature control : Reactions are often conducted at reflux (e.g., 80–90°C for CCl₄) to ensure complete conversion .
- Stoichiometry : A 1:1 molar ratio of substrate to brominating agent minimizes side products like dibrominated species.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential due to the compound’s sensitivity to hydrolysis.
Physical properties (e.g., bp 271°C, density 1.52 g/mL) aid in solvent selection and distillation protocols .
Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) from different studies be reconciled when characterizing this compound?
Methodological Answer:
Discrepancies in NMR data (e.g., δH for the bromomethyl group) may arise from solvent effects, concentration, or impurities. To resolve this:
- Solvent standardization : Compare spectra acquired in the same solvent (e.g., CDCl₃ vs. DMSO-d6). For example, the bromomethyl proton resonance at δ 4.50–4.70 ppm in CDCl₃ may shift upfield in polar solvents .
- 2D NMR techniques : Use HSQC or HMBC to confirm coupling patterns and assign overlapping signals.
- X-ray crystallography : Structural data (e.g., C–Br bond length ~1.97 Å) from single-crystal studies can validate NMR assignments .
Cross-referencing with IR (C=O stretch ~1720 cm⁻¹) and mass spectrometry (m/z 288 [M⁺]) further ensures accuracy .
Basic: What safety precautions are necessary when handling this compound due to its bromomethyl group?
Methodological Answer:
The bromomethyl group confers lachrymatory and alkylating properties:
- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Work in a fume hood to avoid inhalation .
- First aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes with water .
- Storage : Keep in a desiccator at 2–8°C under inert gas (N₂/Ar) to prevent moisture-induced degradation.
Waste disposal must follow halogenated organic waste protocols due to bromine content .
Advanced: What role does the bromomethyl group play in facilitating subsequent nucleophilic substitution reactions in multi-step syntheses?
Methodological Answer:
The bromomethyl moiety acts as a versatile electrophile in SN2 reactions. Key applications include:
- Functional group interconversion : Reaction with amines (e.g., morpholine) to form quaternary ammonium intermediates for drug candidates .
- Cross-coupling precursors : Suzuki-Miyaura coupling (Pd catalysis) after conversion to a boronic ester.
- Polymer chemistry : Initiation of radical polymerization or incorporation into dendrimer frameworks.
Kinetic studies (e.g., using DMF as a polar aprotic solvent) show reaction rates depend on nucleophile strength (e.g., thiols > amines > alcohols) .
Basic: How is the purity of this compound assessed, and what analytical techniques are most reliable?
Methodological Answer:
Purity is validated via:
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
- Melting point : Sharp mp ~56–58°C indicates minimal impurities .
- TLC : Rf ~0.4 in hexane:ethyl acetate (3:1) under UV visualization.
For quantification, elemental analysis (C: 37.3%, H: 2.6%, Br: 26.0%) matches theoretical values .
Advanced: How does the nitro group at the 5-position influence the electronic properties and reactivity of the benzene ring?
Methodological Answer:
The nitro group is a strong electron-withdrawing meta-director, which:
- Activates the bromomethyl group : Enhances electrophilicity via inductive effects, accelerating nucleophilic substitutions .
- Modifies ring electronics : DFT calculations show decreased electron density at the 2-position (Mulliken charge: −0.12 e), favoring electrophilic aromatic substitution at the 4-position .
- Spectroscopic impact : UV-Vis absorption at λmax ~310 nm (ε ≈ 4500 L·mol⁻¹·cm⁻¹) correlates with nitro π→π* transitions .
Basic: What are the common degradation pathways of this compound under ambient conditions?
Methodological Answer:
Degradation occurs via:
- Hydrolysis : Bromomethyl group reacts with moisture to form methanol and 5-nitro-2-(hydroxymethyl)benzoic acid. Rate increases in basic conditions (pH >9) .
- Photolysis : UV exposure cleaves the C–Br bond, generating a benzyl radical detectable by EPR spectroscopy .
Stability studies recommend storage in amber vials at <25°C with desiccants like silica gel .
Advanced: How can computational chemistry (e.g., DFT) predict reaction outcomes or optimize synthesis protocols for this compound?
Methodological Answer:
DFT calculations (B3LYP/6-31G*) can:
- Model transition states : Predict activation energies for bromination (ΔG‡ ≈ 25 kcal/mol) .
- Optimize solvent systems : Simulate solvation effects (e.g., CH₂Cl₂ vs. THF) on reaction yields.
- Predict spectroscopic data : Compare computed vs. experimental IR/NMR to identify structural anomalies .
Software like Gaussian or ORCA paired with experimental validation enhances protocol efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
